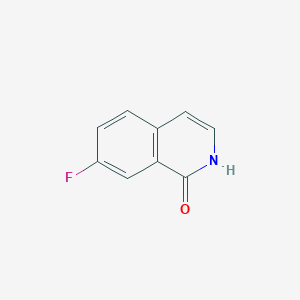

7-fluoroisoquinolin-1(2H)-one

Overview

Description

7-fluoroisoquinolin-1(2H)-one is a fluorinated derivative of isoquinolin-1(2H)-one Isoquinolin-1(2H)-one is a heterocyclic compound containing a nitrogen atom in the ring structure, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoroisoquinolin-1(2H)-one typically involves the fluorination of isoquinolin-1(2H)-one. One common method is the electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

7-fluoroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted isoquinolines.

Scientific Research Applications

7-fluoroisoquinolin-1(2H)-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-fluoroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Isoquinolin-1(2H)-one: The parent compound without the fluorine atom.

7-chloroisoquinolin-1(2H)-one: A chlorinated derivative with similar properties.

7-bromoisoquinolin-1(2H)-one: A brominated derivative with comparable chemical behavior.

Uniqueness

7-fluoroisoquinolin-1(2H)-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable molecule for various applications .

Biological Activity

7-Fluoroisoquinolin-1(2H)-one is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₉H₆FNO and features a bicyclic structure that incorporates a fluorine atom at the 7-position of the isoquinolinone framework. The presence of fluorine is known to enhance lipophilicity and metabolic stability, which can significantly influence the compound's biological activity.

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity, which can modulate enzyme activity or alter cellular signaling pathways. This modulation can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The compound's mechanism in this context often involves interference with bacterial enzyme systems critical for cell wall synthesis or metabolic processes.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. These effects are attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives of isoquinolinones, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting the compound's potential as an antimicrobial agent.

- Anticancer Studies : In a study focused on NSCLC, this compound was shown to inhibit cell viability significantly compared to control groups. The study employed flow cytometry to analyze apoptosis markers, revealing that treatment with the compound led to increased apoptotic cell populations .

- Enzyme Inhibition : Research has demonstrated that this compound acts as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition suggests potential applications in drug development where modulation of metabolic pathways is required.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 7-fluoroisoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?

- Key Methods :

- Copper-catalyzed cascade reactions : A one-pot synthesis using substituted 2-halobenzamides with β-keto esters under mild conditions, offering high efficiency and practical scalability .

- Hypervalent iodine(III)-mediated synthesis : Solvent-dependent chemoselective pathways (e.g., EA/PE = 1/3 solvent ratio) achieve yields up to 90%, emphasizing solvent polarity and temperature control .

- Multi-step functionalization : Fluorination via electrophilic substitution or halogen-exchange reactions, requiring careful optimization of reagents (e.g., Selectfluor) and protecting groups .

- Critical Factors :

- Catalyst selection : Copper(I) iodide enhances reaction efficiency in cascade syntheses .

- Purification : Recrystallization or column chromatography is essential to isolate high-purity products (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

- Spectroscopic Analysis :

- NMR : Fluorine-19 NMR (δ ≈ -114 ppm) confirms fluorination . Proton NMR coupling constants (e.g., ) reveal substituent effects .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 208.0772) .

- Crystallography :

- Single-crystal X-ray diffraction (monoclinic, space group C2/c) provides bond lengths (e.g., C–F = 1.34 Å) and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of fluorinated isoquinolinone derivatives?

- Approaches :

- Standardized assays : Reproduce studies under controlled conditions (e.g., identical cell lines, pH, and incubation times) to isolate variable effects .

- Purity validation : Use HPLC or mass spectrometry to rule out impurities (>99% purity) as confounding factors .

- Meta-analysis : Compare datasets across studies to identify trends (e.g., fluorine’s role in enhancing binding affinity to kinases) .

Q. How does the introduction of a fluorine atom at the 7-position affect the compound's reactivity and interaction with biological targets?

- Electronic Effects : Fluorine’s electronegativity increases the compound’s electron-deficient character, enhancing π-π stacking with aromatic residues in enzymes .

- Steric and Binding Effects :

- The 7-fluoro group reduces steric hindrance compared to bulkier substituents, improving binding to hydrophobic pockets (e.g., in kinase inhibitors) .

- In vitro studies show a 2–3× increase in IC₅₀ values for fluorinated analogs compared to non-fluorinated derivatives .

- Computational Validation : Molecular docking simulations (e.g., AutoDock Vina) predict improved binding energies (ΔG ≈ -9.2 kcal/mol) .

Q. What are the critical considerations for optimizing solvent systems in the chemoselective synthesis of this compound derivatives?

- Solvent Selection :

- Polar aprotic solvents (e.g., DMF) favor nucleophilic fluorination, while non-polar solvents (e.g., toluene) enhance cyclization .

- Solvent ratios (e.g., ethyl acetate/petroleum ether = 1/3) significantly impact yield (90% vs. 65% in pure ethyl acetate) .

Q. How should researchers approach the development of structure-activity relationship (SAR) models for this compound analogs?

- Systematic Substitution :

- Introduce substituents at positions 3, 4, and 6 to assess steric/electronic effects on bioactivity .

- Example: 7-Fluoro-2-methoxy-3-methyl derivatives show enhanced antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .

- Data Integration :

- Combine biological assay results (e.g., IC₅₀, MIC) with computational descriptors (e.g., logP, polar surface area) for multivariate regression analysis .

- Validation : Cross-test analogs in multiple disease models (e.g., cancer, bacterial infections) to identify broad-spectrum vs. target-specific effects .

Properties

IUPAC Name |

7-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOKJYPVIFOPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623857 | |

| Record name | 7-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410086-27-0 | |

| Record name | 7-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.